1-(cyclopentylmethyl)piperazine Dihydrochloride
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Description
1-(cyclopentylmethyl)piperazine dihydrochloride is a chemical compound that is related to various piperazine derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and studied for their biological activities, such as cerebral vasodilators, substance P antagonists, and agents with antibacterial and antifungal properties . Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility and presence in compounds with a wide range of therapeutic applications.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and cyclization reactions. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, which involved a sequence of reactions including alkylation and reduction, with a total yield of 48.2% . These methods reflect the complexity and multi-step nature of synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride was determined, revealing a chair conformation with a symmetry center and specific bond distances and angles . The molecular structures of these compounds are crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. The synthesis processes often involve reactions such as cyclization, Mannich reactions, and the formation of hydrochloride salts . These reactions are tailored to introduce specific functional groups that are important for the desired pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and hydrogen-bonding networks, are influenced by their molecular structures. Polymorphism, as observed in the crystallization of piperazine-2,5-diones, affects the physical properties and could have implications for the compound's stability and bioavailability . The formation of hydrochloride salts, as seen in various syntheses, is a common strategy to improve the solubility of these compounds in aqueous media, which is important for their pharmacological application .
Scientific Research Applications
Analogues in Oncology and Diagnostic Applications
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a related compound to 1-(cyclopentylmethyl)piperazine Dihydrochloride, is identified as a lead candidate for therapeutic and diagnostic applications in oncology. Modifications in its structure to reduce lipophilicity have been explored to improve its utility in these applications (Abate et al., 2011).
Synthesis Methods
Research on the synthesis methods of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate related to 1-(cyclopentylmethyl)piperazine Dihydrochloride, has been documented. Two synthetic methods were described, focusing on improving the quality and quantity of the final product (Li Ning-wei, 2006).
Structural Analysis
The crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, a structurally related compound, was determined using single-crystal X-ray diffraction analysis. This research offers insights into the structural characteristics of similar piperazine derivatives (Dung et al., 1987).
Pharmaceutical Applications
Several piperazine derivatives, including those related to 1-(cyclopentylmethyl)piperazine Dihydrochloride, have been used in the pharmaceutical industry for their central pharmacological activities. These compounds are involved in the activation of monoamine pathways and have applications as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).
properties
IUPAC Name |
1-(cyclopentylmethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;;/h10-11H,1-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGRWMTVMBSLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388020 |
Source
|
Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)piperazine Dihydrochloride | |
CAS RN |
1048649-04-2 |
Source
|
Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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